Glycerophosphoserine

Content Navigation

GPS eliminates the need for detergents in studying phosphatidylserine biology. This water-soluble headgroup analog serves as:

- Substrate for GDE1 glycerophosphodiesterases, enabling interference-free HTS.

- Hydrophilic standard for HILIC metabolomics of serine reservoirs.

- Aqueous co-crystallization probe for PS-binding C2 domains.

Supplied as ≥98% pure compound with full characterization. Immediate delivery from stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

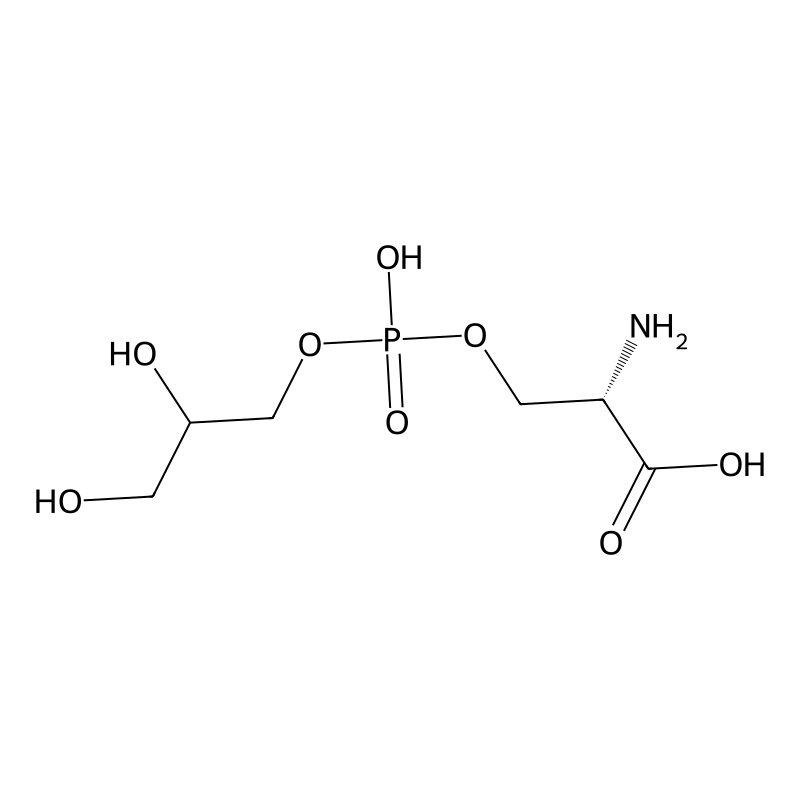

Glycerophosphoserine (GPS) is a hydrophilic, deacylated glycerophospholipid derivative consisting of a glycerol backbone linked to a phosphoserine headgroup. As the water-soluble core of phosphatidylserine (PS), GPS is a critical non-proteinogenic amino acid derivative used extensively as a biochemical standard, an enzymatic substrate for glycerophosphodiesterases (such as GDE1), and a biomarker in hydrophilic interaction liquid chromatography (HILIC) metabolomics [1]. Unlike its highly hydrophobic acylated parent lipids, GPS enables the study of lipid headgroup interactions and serine recycling pathways in purely aqueous environments without the need for complex micellar or liposomal formulations [2].

Research Fit

References

- [1] Gall, W. E., et al. 'The glycerophospho-metabolome and its influence on amino acid homeostasis revealed by brain metabolomics of GDE1(-/-) mice.' Neurobiology of Disease (2011).

- [2] Verdaguer, N., et al. 'Ca(2+) bridges the C2 membrane-binding domain of protein kinase Calpha directly to phosphatidylserine.' The EMBO Journal (1999).

Substituting Glycerophosphoserine with its parent lipid, Phosphatidylserine (PS), introduces severe processability challenges in aqueous assays. PS is highly hydrophobic, requiring detergents, organic solvents, or liposome preparation to remain in solution, which can denature target proteins or create artifactual phase boundaries in enzymatic and crystallographic studies[1]. Conversely, substituting GPS with the more common water-soluble analog Glycerophosphocholine (GPC) fundamentally alters the biochemical target; GPC lacks the specific serine moiety required for studying D-serine-dependent neural signaling pathways and GDE1-mediated serine recycling [2]. Procurement of exact GPS is therefore mandatory for assays requiring both aqueous solubility and serine-specific molecular recognition.

Substitution Risk

References

- [1] Verdaguer, N., et al. 'Ca(2+) bridges the C2 membrane-binding domain of protein kinase Calpha directly to phosphatidylserine.' The EMBO Journal (1999).

- [2] Gall, W. E., et al. 'The glycerophospho-metabolome and its influence on amino acid homeostasis revealed by brain metabolomics of GDE1(-/-) mice.' Neurobiology of Disease (2011).

Detergent-Free Lipid Binding Assays

In structural and kinetic studies of lipid-binding proteins, such as the PKC-alpha C2 domain, procuring water-soluble Glycerophosphoserine (GPS) provides the exact soluble headgroup moiety that coordinates with Ca2+ ions to bridge the C2 membrane-binding domain[1]. Attempting to use the full-length parent lipid, Phosphatidylserine (PS), requires the introduction of complex lipid bilayers, liposomes, or detergents to maintain solubility in aqueous buffers. These micellar formulations can obscure high-resolution crystallographic data and artificially alter binding kinetics compared to the freely soluble GPS [1].

| Evidence Dimension | Aqueous Assay Compatibility |

| Target Compound Data | Soluble in purely aqueous buffers for direct Ca2+/protein coordination |

| Comparator Or Baseline | Phosphatidylserine (PS): Requires liposomes, micelles, or detergents for solubilization |

| Quantified Difference | Eliminates the need for micellar formulations in structural assays |

| Conditions | X-ray crystallography and aqueous binding kinetics of PKC-alpha C2 domain |

Procuring GPS allows structural biologists to study lipid headgroup recognition without the confounding variables and phase boundaries introduced by detergents or artificial membranes.

Isolating GDE1 from Phospholipase Activity

Glycerophosphoserine is the direct physiological substrate for mammalian glycerophosphodiesterase 1 (GDE1), which hydrolyzes it to recycle free serine [1]. In untargeted metabolomic studies of GDE1(-/-) mice, GPS levels were found to be profoundly elevated (>20-fold), confirming its role as a primary substrate in the aqueous metabolome [1]. Using GPS in enzymatic assays specifically isolates GDE activity. Conversely, using Phosphatidylserine (PS) as a substrate would require upstream cleavage by phospholipases (PLA1/PLA2) to generate the glycerophosphodiester, making it impossible to accurately measure isolated GDE1 kinetics.

| Evidence Dimension | Enzymatic Substrate Specificity |

| Target Compound Data | Direct substrate for GDE1 (>20-fold elevation in knockout models) |

| Comparator Or Baseline | Phosphatidylserine (PS): Requires upstream Phospholipase A/B cleavage |

| Quantified Difference | Isolates phosphodiesterase activity from phospholipase activity |

| Conditions | In vitro enzymatic assays measuring GDE1 kinetics and serine recycling |

For assay developers screening GDE inhibitors or studying neuro-metabolic serine pathways, GPS is the mandatory substrate to ensure pathway specificity.

HILIC-MS Aqueous Metabolite Standard

In mass spectrometry-based metabolomics, GPS is recovered exclusively in the aqueous phase of cell and tissue extractions, whereas its parent lipid PS partitions into the organic phase[1]. Studies utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) rely on GPS as a critical biomarker for the polar metabolome [2]. Substituting GPS with PS fails to calibrate the specific retention times and ionization efficiencies required for aqueous extracts, while substituting with Glycerophosphocholine (GPC) fails to account for the unique neutral loss fragmentation patterns (e.g., loss of 185 Da) specific to the serine headgroup[3].

| Evidence Dimension | Extraction Phase Recovery and MS Fragmentation |

| Target Compound Data | Aqueous fraction recovery; specific neutral loss of 185 Da (phosphoserine) |

| Comparator Or Baseline | Phosphatidylserine (PS): Organic fraction recovery; GPC: Different headgroup mass/fragmentation |

| Quantified Difference | Enables exact calibration of polar serine-linked metabolites missed by standard lipidomics |

| Conditions | Two-phase extraction (methanol/chloroform/water) and HILIC-MS/MS analysis |

Analytical laboratories must procure GPS as a mass spectrometry standard to accurately quantify polar lipid metabolites that are lost during standard organic lipid extractions.

Aqueous Phosphodiesterase Screening

GPS is the optimal substrate for high-throughput screening of GDE1 and related glycerophosphodiesterases, where water solubility is required to isolate phosphodiesterase activity without phospholipase confounding [1].

HILIC-MS/MS Metabolite Standard

Serves as a critical analytical standard for quantifying the polar metabolome in cerebrospinal fluid and brain tissue extracts, particularly for tracking serine reservoirs in neurodegenerative disease models [2].

Lipid-Binding Domain Structural Biology

Procured as a soluble headgroup analog for co-crystallization and binding affinity studies of C2 domains (e.g., PKC) and other phosphatidylserine-recognizing proteins, eliminating the need for detergent solubilization[3].

Application Fit Matrix

References

- [1] Gall, W. E., et al. 'The glycerophospho-metabolome and its influence on amino acid homeostasis revealed by brain metabolomics of GDE1(-/-) mice.' Neurobiology of Disease (2011).

- [2] Walter, A., et al. 'Alterations in cerebrospinal fluid glycerophospholipids and phospholipase A2 activity in Alzheimer's disease.' Journal of Lipid Research (2004).

- [3] Verdaguer, N., et al. 'Ca(2+) bridges the C2 membrane-binding domain of protein kinase Calpha directly to phosphatidylserine.' The EMBO Journal (1999).

XLogP3

Wikipedia

Explore Compound Types